4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide
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Overview
Description
4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide is a complex organic compound that features multiple functional groups, including fluorobenzene, indole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-fluorobenzene derivatives, which are then subjected to various coupling reactions to introduce the indole and piperidine groups.
Formation of 4-fluorobenzene derivatives: This can be achieved through the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide.
Coupling reactions: The intermediate compounds are then subjected to coupling reactions, such as Suzuki or Stille coupling, to introduce the indole and piperidine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential applications in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzamide: A simpler compound with similar functional groups.
4-fluoro-3-nitrobenzoic acid: Another fluorobenzene derivative with different substituents.
Uniqueness
4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its multiple functional groups provide versatility in synthesis and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C47H52F2N6O2 |
---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C47H52F2N6O2/c48-36-10-6-34(7-11-36)46(56)52-38-14-16-44-40(28-38)42(30-50-44)32-18-24-54(25-19-32)22-4-2-1-3-5-23-55-26-20-33(21-27-55)43-31-51-45-17-15-39(29-41(43)45)53-47(57)35-8-12-37(49)13-9-35/h6-17,28-33,50-51H,1-5,18-27H2,(H,52,56)(H,53,57) |
InChI Key |
HXPLFONFARJCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)CCCCCCCN5CCC(CC5)C6=CNC7=C6C=C(C=C7)NC(=O)C8=CC=C(C=C8)F |
Origin of Product |
United States |
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